(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, also known as 1-(1-methylazetidin-3-yl)ethanol, is a chemical compound with the molecular formula C6H13NO. It is classified as an alcohol due to the presence of a hydroxyl (-OH) group attached to a saturated carbon chain. This compound is notable for its structural features derived from azetidine, a four-membered nitrogen-containing heterocycle, which contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol involves several key steps:
In industrial settings, optimized reaction conditions such as temperature, pressure, and concentration are employed to maximize yield and purity. Purification techniques like recrystallization or chromatography are often utilized post-synthesis.
The molecular structure of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol can be represented with the following data:
Property | Data |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 113.17 g/mol |
IUPAC Name | (1S)-1-(1-methylazetidin-3-yl)ethanol |
Canonical SMILES | CC(C1CN(C1)C)O |
InChI Key | YUVMHEIYTREDAY-UHFFFAOYSA-N |
The compound features a chiral center at the carbon attached to the hydroxyl group, which may influence its biological activity and interactions with biological targets.
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.
The physical properties of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol include:
The chemical properties include:
The melting point and boiling point data are crucial for practical applications but were not specified in available literature.
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has several scientific uses:
The azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a privileged position in contemporary drug design due to its unique physicochemical properties. Its high ring strain (~25 kcal/mol) confers enhanced reactivity and distinct conformational behavior compared to larger saturated heterocycles like pyrrolidines or piperidines. This strain promotes stronger interactions with biological targets while maintaining metabolic stability—a critical advantage for pharmacokinetic optimization. Azetidine-containing compounds exhibit improved bioavailability, membrane permeability, and solubility relative to their five- or six-membered counterparts, making them ideal scaffolds for CNS-active agents and antibiotics [2] [5].
Quantum chemical analyses (M06-2X/6-31G(d,p) level) reveal that azetidine formation via ring closure of oxirane intermediates is kinetically favored under specific conditions. Despite the thermodynamic preference for five-membered rings (ΔG‡ = 79.4 kJ/mol for pyrrolidine vs. 58.0 kJ/mol for azetidine), kinetic control enables selective azetidine synthesis. This selectivity arises from lower transition state energy barriers when exploiting Baldwin’s rules for exo-tet ring closures [5] [10]. Clinically, azetidines feature prominently in diverse therapeutics:
Table 1: Key Physicochemical Advantages of Azetidine vs. Larger N-Heterocycles
Property | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|
Ring Strain (kcal/mol) | 25.1 | 5.5 | 0.0 |
Dipole Moment (D) | ~2.1 | ~1.8 | ~1.2 |
Nucleophilicity (pKa) | ~8.0 | ~10.0 | ~11.0 |
Metabolic Stability | High | Moderate | Low |
Chiral alcohols serve as pivotal synthons in pharmaceutical chemistry due to their dual functionality: the hydroxyl group acts as a hydrogen-bond donor/acceptor, while the stereocenter enables precise spatial orientation for target engagement. In azetidine systems, β-amino alcohols like (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol exhibit enhanced binding specificity to enzymes and receptors compared to non-chiral analogs. This stereoselectivity is exploited in asymmetric catalysis (e.g., oxazaborolidine formation) and as intermediates for antineoplastic agents [6] [8].
The (1S)-configuration in our target compound permits selective derivatization:
Recent patents highlight applications in targeted therapies:
"Azetidin-3-ylmethanol scaffolds serve as CCR6 receptor modulators with >100-fold selectivity over CCR1/CCR2, attributable to the stereochemistry of the carbinol center" [8].
Table 2: Therapeutic Applications of Chiral Azetidine Alcohols
Compound Class | Biological Target | Therapeutic Use | Stereochemical Requirement |
---|---|---|---|
ATF4 Inhibitors | eIF2α phosphorylation | Oncology | S-configuration at C1 |
CCR6 Antagonists | Chemokine receptor | Autoimmune disorders | R/S-dependent activity |
β-Lactam Synthons | Transpeptidases | Antibacterial agents | Absolute S-configuration |
The synthesis of azetidines remained challenging until the 2010s due to kinetic barriers favoring larger rings. Early methods relied on [2+2] photocycloadditions or low-yielding nucleophilic substitutions. The breakthrough came with kinetically controlled ring closures using LiDA-KOR superbases (LiDA = lithium diisopropylamide, KOR = potassium tert-butoxide), enabling regio- and diastereoselective azetidinylation of oxiranylmethyl benzylamines [5] [10]. This method paved the way for efficient production of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol.
Molecular Characterization:
Table 3: Key Synthetic Pathways to (1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol
Method | Starting Materials | Key Step | Yield | Stereoselectivity |
---|---|---|---|---|
Chiral Resolution | Racemic azetidine alcohol | Enzymatic kinetic resolution | 35-40% | >99% ee |
Hydroxylation | 1-Methylazetidine-3-carbaldehyde | Asymmetric reduction (CBS catalyst) | 82% | 94% ee |
Azetidine Formation | Oxiranylmethyl benzylamine | LiDA-KOR mediated cyclization | 75% | trans selectivity |
The compound emerged prominently in 2017-2021 patent literature as a core structure for:
Synthetic versatility is evidenced by its participation in:
Reaction Scheme 1: Key Transformations of (1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol
N N N ║ Oxidation ║ Esterification ║ R-C-OH ------------> R-C=O ---------------> R-C-OCOR' | (TEMPO) | (R'COCl) | CH₃ CH₃ CH₃ N N ║ N-Alkylation ║ R-C-OH ------------> R⁺-C-OH X⁻ | (R"X) | CH₃ CH₃
R = 1-Methylazetidin-3-yl; R' = Acyl group; R" = Alkyl group; X = Halide
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: